(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a furan ring, a piperazine ring, and a pyrazine ring
Mechanism of Action
Target of Action
Furan derivatives have been found to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
The presence of the ether oxygen in the furan ring adds polarity as well as the potential for hydrogen bonding, which could influence its interaction with its targets .
Biochemical Pathways
Furan derivatives have been found to have broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The furan ring, being a non-polar aromatic compound, is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been found to have high therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Furan-2-yl Intermediate: Starting with furan, a series of reactions such as halogenation and subsequent substitution can be used to introduce the hydroxyethyl group.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling with Pyrazine: The final step involves coupling the furan-2-yl intermediate with the piperazine and pyrazine rings under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone lies in its specific combination of functional groups and ring systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12/h1-4,9-10,13,20H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZUBYCLPZQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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